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Introduction
T-1105, a non-fluorinated analogue of Favipiravir (T-705), is a potent inhibitor of RNA-

dependent RNA polymerase (RdRp) of various RNA viruses. As a prodrug, T-1105 is

intracellularly converted to its active form, T-1105 ribonucleoside triphosphate (T-1105-RTP),

which is then incorporated into the viral RNA chain, leading to the inhibition of viral replication.

The antiviral efficacy of T-1105 has been demonstrated to be highly dependent on the cell line

used for in vitro studies, with particularly high potency observed in Madin-Darby Canine Kidney

(MDCK) cells. This document provides detailed application notes and protocols for key in vitro

assays to evaluate the antiviral activity and cytotoxicity of T-1105.

Mechanism of Action
T-1105 exerts its antiviral effect through a multi-step intracellular activation process. Initially, T-
1105 is taken up by the host cell and undergoes phosphoribosylation to form T-1105
ribonucleoside monophosphate (T-1105-RMP). This conversion is a critical and often rate-

limiting step. Subsequently, T-1105-RMP is further phosphorylated to the diphosphate (T-1105-

RDP) and finally to the active triphosphate form, T-1105-RTP. T-1105-RTP then acts as a

substrate for the viral RNA-dependent RNA polymerase, competing with natural purine

nucleosides. Its incorporation into the nascent viral RNA strand leads to chain termination and

lethal mutagenesis, thereby inhibiting viral replication. The efficiency of this activation cascade,
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particularly the conversion of the monophosphate to the diphosphate, varies significantly

between different cell lines, which explains the observed cell-line-dependent antiviral activity.

T-1105 (Prodrug) T-1105-RMPPhosphoribosylation T-1105-RDPPhosphorylation T-1105-RTP (Active)Phosphorylation Viral RNA-dependent
RNA Polymerase (RdRp)

Inhibition of Viral
Replication

Click to download full resolution via product page

Figure 1: Intracellular activation pathway of T-1105.

Data Presentation
The antiviral activity and cytotoxicity of T-1105 are quantified by determining the 50% effective

concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity

index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's

therapeutic window.

Cell Line Virus EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

Reference

MDCK

Influenza

A/PR/8/34

(H1N1)

1.1 ± 0.1 >1000 >909

A549

Influenza

A/PR/8/34

(H1N1)

120 ± 10 >1000 >8.3

Vero

Influenza

A/PR/8/34

(H1N1)

130 ± 10 >1000 >7.7

HEK293T

Influenza

A/PR/8/34

(H1N1)

110 ± 10 >1000 >9.1

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1682577?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies for the key in vitro assays are provided below.

Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by

quantifying the reduction in the number of viral plaques.

Preparation Infection & Treatment Incubation & Visualization

Seed MDCK cells in
6-well plates

Infect cell monolayers
with influenza virus

Prepare serial dilutions
of T-1105

Add T-1105 dilutions
in semi-solid overlay

Allow virus adsorption
(1 hour)

Incubate for 48-72 hours
for plaque formation

Fix cells and stain
with crystal violet

Count plaques and
calculate EC50

Click to download full resolution via product page

Figure 2: Workflow for the Plaque Reduction Assay.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza virus stock (e.g., A/Puerto Rico/8/1934 H1N1)

T-1105 stock solution (in DMSO)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

TPCK-treated trypsin

Agarose or Avicel for semi-solid overlay
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Crystal violet staining solution

Phosphate-Buffered Saline (PBS)

6-well plates

Protocol:

Cell Seeding: Seed MDCK cells in 6-well plates at a density to achieve a confluent

monolayer (approximately 90-100%) on the day of infection. Incubate at 37°C with 5% CO2.

Compound Preparation: Prepare serial dilutions of T-1105 in serum-free DMEM.

Virus Infection: On the day of the experiment, wash the cell monolayers with PBS. Infect the

cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable

number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently

rocking the plates every 15 minutes.

Treatment and Overlay: After adsorption, remove the virus inoculum. Add the prepared T-
1105 dilutions mixed with a semi-solid overlay medium (e.g., 2x DMEM with 2% agarose or

Avicel) containing TPCK-treated trypsin.

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are

visible.

Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the

overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

Quantification: Gently wash the plates with water and allow them to dry. Count the number of

plaques in each well. The EC50 value is calculated as the concentration of T-1105 that

reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus

particles.
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Preparation Infection & Treatment Harvest & Titration

Seed MDCK cells in
24-well plates

Infect cell monolayers
with influenza virus (high MOI)

Prepare serial dilutions
of T-1105

Add T-1105 dilutions
in infection medium

Allow virus adsorption
(1 hour) Incubate for 24-48 hours Harvest supernatant

containing progeny virus
Determine viral titer by

Plaque Assay or TCID50

Click to download full resolution via product page

Figure 3: Workflow for the Virus Yield Reduction Assay.

Materials:

Same as for Plaque Reduction Assay, but with 24-well plates for the initial infection and 6-

well or 96-well plates for titration.

Protocol:

Cell Seeding: Seed MDCK cells in 24-well plates to form a confluent monolayer.

Compound Preparation: Prepare serial dilutions of T-1105 in infection medium (serum-free

DMEM with TPCK-treated trypsin).

Virus Infection: Infect the cell monolayers with influenza virus at a high MOI (e.g., 0.1-1) to

ensure all cells are infected.

Virus Adsorption: Incubate for 1 hour at 37°C.

Treatment: After adsorption, remove the inoculum and add the prepared T-1105 dilutions.

Include a virus control (no compound) and a cell control (no virus, no compound).

Incubation: Incubate the plates for 24-48 hours at 37°C.

Harvesting Progeny Virus: At the end of the incubation period, collect the supernatants from

each well. These supernatants contain the newly produced virus particles.
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Viral Titer Quantification: Determine the viral titer in the harvested supernatants using a

standard plaque assay (as described above) or a TCID50 (50% Tissue Culture Infectious

Dose) assay. The EC50 is the concentration of T-1105 that reduces the viral yield by 50%

compared to the virus control.

Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of T-1105 that is toxic to the host cells.

Preparation

Treatment & Incubation Measurement

Seed cells in
96-well plates

Add T-1105 dilutions
to cells

Prepare serial dilutions
of T-1105

Incubate for the same
duration as antiviral assay Add MTT reagent Solubilize formazan crystals Read absorbance at 570 nm

and calculate CC50
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Figure 4: Workflow for the MTT Cytotoxicity Assay.

Materials:

MDCK, A549, or Vero cells

T-1105 stock solution (in DMSO)

Complete cell culture medium (with FBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Protocol:
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Cell Seeding: Seed cells (MDCK, A549, or Vero) in 96-well plates at an appropriate density

and allow them to attach overnight.

Compound Treatment: Prepare serial dilutions of T-1105 in complete culture medium.

Remove the old medium from the cells and add the compound dilutions. Include a vehicle

control (medium with the same concentration of DMSO as the highest T-1105 concentration)

and a cell-free control (medium only).

Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72

hours) at 37°C with 5% CO2.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this

time, viable cells will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization

solution to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The CC50 value is the concentration of T-1105 that reduces cell viability by 50% compared

to the vehicle control.

To cite this document: BenchChem. [T-1105 In Vitro Assay Protocols: Application Notes for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682577#t-1105-in-vitro-assay-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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